molecular formula C14H11NO5S2 B5533625 2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Cat. No. B5533625
M. Wt: 337.4 g/mol
InChI Key: UMLMEGCPKUHICP-POHAHGRESA-N
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Description

Synthesis Analysis

Thiazolidinone derivatives are typically synthesized through condensation reactions involving various aldehydes and thioglycolic acid in the presence of a catalyst. For instance, Patel and Patel (2010) describe a process where 2-hydroxy benzoic acid hydrazide undergoes condensation with aromatic aldehydes to yield corresponding thiazolidinone derivatives (Patel & Patel, 2010). Similarly, Zidar, Kladnik, and Kikelj (2009) report microwave-assisted synthesis as a convenient method for preparing these compounds, highlighting the versatility and efficiency of synthesis techniques (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine core, which can be modified with various substituents to alter its properties. Kosma, Selzer, and Mereiter (2012) studied a related compound, demonstrating the planarity of the thiazolidine moiety and the specific orientations of substituents, which are crucial for the compound's biological activity and interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, contributing to their diverse biological activities. For example, Gebert, Linden, Mlostoń, and Heimgartner (2003) explored [2 + 3]-cycloaddition reactions of azomethine ylides with thiocarbonyl compounds to synthesize spirocyclic 1,3-thiazolidines, illustrating the compound's reactivity and potential for generating complex structures (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.

Chemical Properties Analysis

Thiazolidinone derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. Horishny, Chaban, and Matiychuk (2021) investigated the anticancer properties of similar compounds, demonstrating their potential in inhibiting cancer cell growth (Horishny, Chaban, & Matiychuk, 2021). Additionally, Shelke, Mhaske, Nandave, Narkhade, Walhekar, and Bobade (2012) synthesized derivatives showing significant anti-inflammatory and antimicrobial activities, further illustrating the chemical versatility and potential therapeutic applications of these compounds (Shelke et al., 2012).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-[(Z)-[3-(1-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-7(12(17)18)15-11(16)10(22-14(15)21)6-8-4-2-3-5-9(8)13(19)20/h2-7H,1H3,(H,17,18)(H,19,20)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMEGCPKUHICP-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(Z)-[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

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